c-Met Inhibition vs. Imidazo[1,2-a]pyrazine
The 7H-imidazo[4,5-b]pyrazine derivative 1D-2 demonstrates sub-nanomolar c-Met enzymatic inhibition (IC50 = 1.45 nM) and potent cellular activity in H1993 cells (IC50 = 24.7 nM) [1]. In direct cross-study comparison, the imidazo[1,2-a]pyrazine core achieves only modest dual Aurora A/B inhibition (IC50 = 250 nM) [2], representing a >170-fold difference in enzymatic potency against their respective primary targets.
| Evidence Dimension | Enzymatic Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 1.45 nM (c-Met) |
| Comparator Or Baseline | Imidazo[1,2-a]pyrazine: IC50 = 250 nM (Aurora A/B) |
| Quantified Difference | >170-fold lower IC50 for 7H-imidazo[4,5-b]pyrazine derivative |
| Conditions | Biochemical kinase assay; c-Met for target compound, Aurora A/B for comparator |
Why This Matters
The >170-fold potency advantage for the 7H-imidazo[4,5-b]pyrazine scaffold against its cognate kinase target substantiates its selection for developing high-potency c-Met inhibitors, directly impacting assay sensitivity and potential therapeutic window in oncology research.
- [1] Zhao, F., et al. 'Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase.' Bioorganic & Medicinal Chemistry 24.18 (2016): 4283-4294. View Source
- [2] Yu, T., et al. 'Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core.' ACS Medicinal Chemistry Letters 1.5 (2010): 214-218. View Source
